Nortrachelogenin-8'-O-beta-glucoside
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Overview
Description
Nortrachelogenin-8’-O-beta-glucoside is a natural lignan compound with a diarylhydroxybutyrolactone skeleton. It is primarily isolated from the leaves and stems of Trachelospermum jasminoides and the dried roots of Pulsatilla koreana . This compound has garnered attention due to its potential biological activities, including anti-cancer properties and hormone dependence reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nortrachelogenin-8’-O-beta-glucoside involves the extraction from natural sources such as Trachelospermum jasminoides and Pulsatilla koreana . The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.
Industrial Production Methods: Industrial production of Nortrachelogenin-8’-O-beta-glucoside is not extensively documented. the general approach would involve large-scale extraction from plant materials, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions: Nortrachelogenin-8’-O-beta-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Nortrachelogenin-8’-O-beta-glucoside has several scientific research applications:
Chemistry: Used as a reference standard in analytical studies and for the synthesis of related lignan compounds.
Biology: Investigated for its role in inhibiting cancer cell proliferation and reducing hormone dependence.
Medicine: Potential therapeutic applications in cancer treatment due to its anti-cancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Nortrachelogenin-8’-O-beta-glucoside involves its interaction with specific molecular targets and pathways. It inhibits cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis. The compound also modulates hormone-dependent pathways, reducing the growth of hormone-sensitive tumors .
Comparison with Similar Compounds
Trachelogenin: Another lignan with a similar structure but lacking the glucoside moiety.
Pinoresinol: A lignan with a different core structure but similar biological activities.
Arctigenin: A related lignan with notable anti-cancer properties.
Uniqueness: Nortrachelogenin-8’-O-beta-glucoside is unique due to its specific glucoside moiety, which may enhance its solubility and bioavailability compared to other lignans. Its distinct biological activities, particularly in cancer inhibition and hormone dependence reduction, also set it apart from similar compounds .
Properties
IUPAC Name |
3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVQULWQXQRTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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